molecular formula C7H12N2S B1643214 N,N,4,5-tetramethyl-1,3-thiazol-2-amine

N,N,4,5-tetramethyl-1,3-thiazol-2-amine

Cat. No.: B1643214
M. Wt: 156.25 g/mol
InChI Key: SCZMNJUYTYUOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4,5-Tetramethyl-1,3-thiazol-2-amine is a thiazole derivative featuring methyl substituents at the 4- and 5-positions of the thiazole ring and two additional methyl groups on the amine nitrogen. The methyl groups likely enhance lipophilicity, influencing solubility and membrane permeability, critical for pharmacokinetics .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N,4,5-tetramethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-5-6(2)10-7(8-5)9(3)4/h1-4H3

InChI Key

SCZMNJUYTYUOOV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N(C)C)C

Canonical SMILES

CC1=C(SC(=N1)N(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The thiazol-2-amine scaffold is versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity References
N,N,4,5-Tetramethyl-1,3-thiazol-2-amine N,N- and 4,5-dimethyl groups C₇H₁₃N₂S (inferred) ~173.26 (calculated) Not explicitly reported; inferred modulation of lipophilicity and target binding -
N,4-Dimethyl-1,3-thiazol-2-amine N- and 4-methyl groups C₅H₉N₂S 137.20 Research applications (exact biological data not specified)
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine 4-bromophenyl, N,N-dimethyl groups C₁₁H₁₂BrN₂S 283.20 Safety data reported; biological activity not detailed
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine N-phenyl, 4,5-dihydrothiazole ring C₉H₁₀N₂S 178.25 Commercial availability; no explicit activity data
T122 (N-[(2-methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine) Aryl substituents on N C₂₇H₂₃N₂OS 435.55 Potent Cx50 channel inhibitor (IC₅₀ = 1.2 µM)
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) Diaryl substituents C₁₈H₁₉N₂O₃S 359.42 Tubulin polymerization inhibitor (IC₅₀ submicromolar in cancer cells)

Physicochemical Properties

  • For example, this compound (calculated logP ~2.1) is more lipophilic than N,4-Dimethyl-1,3-thiazol-2-amine (logP ~1.3).
  • Synthetic Accessibility : Methylation at the 4- and 5-positions may require regioselective reactions, such as using methyl iodide in cyclization steps, as seen in the synthesis of 4-(4′-nitrophenyl)thiazol-2-amine derivatives .

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